molecular formula C13H10FNO3 B6389685 MFCD18317537 CAS No. 1261932-50-6

MFCD18317537

Cat. No.: B6389685
CAS No.: 1261932-50-6
M. Wt: 247.22 g/mol
InChI Key: HZTQDGLBKWBAHO-UHFFFAOYSA-N
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Description

Significance of Novel Chemical Compounds in Scientific Discovery

The exploration and development of novel chemical compounds are fundamental drivers of scientific and technological advancement. In fields ranging from medicine to materials science, the discovery of new molecules with unique properties can lead to groundbreaking innovations. Historically, many therapeutics that form the basis of modern medicine have originated from natural products and newly synthesized compounds. researchgate.net The process of identifying and characterizing these new chemical entities provides researchers with fresh tools to probe biological pathways, develop new materials, and create innovative solutions to complex problems.

Scientific progress is often catalyzed by the introduction of molecules that exhibit unprecedented activities or structural motifs. These novel compounds can serve as leads for the development of new drugs, offering new mechanisms of action against diseases. researchgate.net For instance, the identification of compounds with selective inhibitory action on specific enzymes or receptors can pave the way for targeted therapies with improved efficacy. Furthermore, the synthesis of new compounds pushes the boundaries of chemical knowledge, leading to the development of more efficient and sustainable synthetic methodologies. The continuous quest for novel chemical entities is therefore a cornerstone of scientific discovery, perpetually expanding the toolkit available to researchers and opening up new avenues of investigation.

Scope and Objectives of Academic Inquiry into MFCD18317537

The primary objectives of academic research into this compound have been to elucidate its biological activities and potential therapeutic applications. A notable area of investigation has been its interaction with monoamine oxidase (MAO) enzymes, which are critical in the metabolism of neurotransmitters. medchemexpress.com Research has also explored its potential cytotoxic effects on various cancer cell lines. researchgate.net Furthermore, its synthesis and its role as a building block in the creation of more complex molecules are also subjects of academic study. manchester.ac.ukmdpi.com The inquiry into 6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline serves as an example of how a specific chemical structure is investigated for its potential to modulate biological systems and serve as a scaffold for further chemical development.

Chemical and Physical Properties of this compound

The compound this compound, or 6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline, possesses a defined set of chemical and physical properties that are crucial for its handling, characterization, and application in research.

PropertyValue
Molecular Formula C₁₂H₁₇NO₂
Molecular Weight 207.27 g/mol
IUPAC Name 6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline
CAS Number 5784-74-7
Synonyms Salsolidine, N-Norcarnegine

Data sourced from PubChem and BOC Sciences. nih.gov

Research Findings on this compound (6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline)

Research on 6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline has revealed several key biological activities. One of the primary findings is its role as an inhibitor of monoamine oxidase A (MAO-A). medchemexpress.com MAO-A is an enzyme responsible for the degradation of neurotransmitters like dopamine and norepinephrine. The inhibitory action of this compound suggests its potential for neuropharmacological research.

In the context of oncology research, 6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline has been identified to inhibit the metabolic activity of certain tumor cell lines. researchgate.net Specifically, it has shown inhibitory effects on A-549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and SH-SY5Y (neuroblastoma) cell lines with the following IC50 values:

Cell LineIC50 Value (µM)
A-5493.83 ± 0.78
MCF-75.84 ± 1.62
SH-SY5Y2.89 ± 0.92

Data sourced from ResearchGate. researchgate.net

These findings suggest that the compound's cytotoxic activity may be realized through its effect on cell cycle progression. researchgate.net

Synthesis and Characterization

The synthesis of 6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline is a subject of interest in organic chemistry, with various methods developed for its preparation. One approach involves the asymmetric transfer hydrogenation of its precursor, 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline, using specific catalysts to produce the chiral amine. hud.ac.uk The synthesis of related tetrahydroisoquinolines has been achieved through methods such as lithiation followed by electrophilic quenching, which has been applied to the synthesis of racemic salsolidine. manchester.ac.uk

Characterization of the synthesized compound is typically performed using a range of analytical techniques to confirm its structure and purity. These methods often include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the molecular structure.

Infrared (IR) Spectroscopy: To identify functional groups. manchester.ac.uk

Mass Spectrometry (MS): To confirm the molecular weight.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-fluoro-3-methoxyphenyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO3/c1-18-11-7-8(4-5-10(11)14)12-9(13(16)17)3-2-6-15-12/h2-7H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZTQDGLBKWBAHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=C(C=CC=N2)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90687566
Record name 2-(4-Fluoro-3-methoxyphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90687566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261932-50-6
Record name 2-(4-Fluoro-3-methoxyphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90687566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategic Approaches for Mfcd18317537

Retrosynthetic Analysis and Target-Oriented Synthesis of (2E,6E)-2,6-dimethyl-8-(2,6,6-trimethylcyclohex-1-en-1-yl)octa-2,6-dienoic acid

Retrosynthetic analysis is a foundational strategy in the design of a synthetic route to a target molecule. nih.govthieme-connect.de For a complex molecule like (2E,6E)-2,6-dimethyl-8-(2,6,6-trimethylcyclohex-1-en-1-yl)octa-2,6-dienoic acid, this involves a systematic deconstruction of the molecule into simpler, commercially available starting materials.

A primary disconnection strategy for this class of compounds involves breaking the polyene chain, often at the C-C single bonds. This leads to the identification of key building blocks, such as a substituted cyclohexene (B86901) fragment and a functionalized side chain. The Wittig reaction and its variations, along with Julia olefination, are classical and powerful methods for the formation of the double bonds in the polyene chain. thieme-connect.de

Another key retrosynthetic approach involves the disconnection of the C=C double bonds themselves. This strategy often relies on palladium-catalyzed cross-coupling reactions, such as the Stille, Suzuki, or Sonogashira couplings, to construct the polyene backbone. thieme-connect.de These methods offer high stereoselectivity and functional group tolerance.

Novel Catalytic Systems for the Synthesis of (2E,6E)-2,6-dimethyl-8-(2,6,6-trimethylcyclohex-1-en-1-yl)octa-2,6-dienoic acid and its Analogs

Modern organic synthesis heavily relies on the development of novel catalytic systems to achieve high efficiency, selectivity, and sustainability. In the context of synthesizing (2E,6E)-2,6-dimethyl-8-(2,6,6-trimethylcyclohex-1-en-1-yl)octa-2,6-dienoic acid and its analogs, various catalytic approaches are employed.

Palladium-catalyzed cross-coupling reactions are at the forefront of constructing the polyene chain. thieme-connect.de For instance, the Stille coupling, which involves the reaction of an organostannane with an organic halide, has been extensively used. thieme-connect.de The rate and selectivity of these reactions can be significantly enhanced by the use of co-catalysts like copper(I) salts and by the careful selection of ligands. thieme-connect.de

Bimetallic catalytic systems are also gaining prominence due to their unique reactivity and selectivity compared to their monometallic counterparts. niscpr.res.in These systems can facilitate complex transformations under milder conditions. The synthesis of supported bimetallic catalysts often involves techniques like co-precipitation or sequential impregnation. niscpr.res.in

Furthermore, heterogeneous catalysts, such as silica-supported reagents, offer advantages in terms of ease of separation and recyclability. bldpharm.com For example, silica-supported chromium trioxide has been used for the oxidation of unsaturated aldehydes to carboxylic acids, a key step in the synthesis of related monoterpenoid acids. bldpharm.com

Green Chemistry Principles in the Synthesis of (2E,6E)-2,6-dimethyl-8-(2,6,6-trimethylcyclohex-1-en-1-yl)octa-2,6-dienoic acid

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net In the synthesis of complex molecules like retinoids, these principles are increasingly being applied.

One key aspect is the use of environmentally benign solvents and reaction conditions. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in this regard. bldpharm.com It often leads to dramatically reduced reaction times, higher yields, and can sometimes be performed on solid supports without the need for a solvent. bldpharm.compharmaffiliates.com A reported synthesis of (±)-(E)-2,6-dimethyl-6-hydroxy-2,7-octadienoic acid utilized microwave irradiation for the oxidation of linalool (B1675412) and subsequent transformations, highlighting the potential of this technology. bldpharm.compharmaffiliates.com

The use of heterogeneous and recyclable catalysts, as mentioned in the previous section, is another cornerstone of green chemistry. By immobilizing the catalyst on a solid support, it can be easily filtered off from the reaction mixture and reused, minimizing waste and cost. bldpharm.com

Atom economy, which measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product, is another important consideration. researchgate.net Synthetic routes with fewer steps and higher yields are inherently greener.

Flow Chemistry and Continuous Processing Techniques for (2E,6E)-2,6-dimethyl-8-(2,6,6-trimethylcyclohex-1-en-1-yl)octa-2,6-dienoic acid

Flow chemistry, or continuous flow processing, offers several advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for automation and scalability. bldpharm.comualberta.ca While specific applications to the synthesis of (2E,6E)-2,6-dimethyl-8-(2,6,6-trimethylcyclohex-1-en-1-yl)octa-2,6-dienoic acid are not widely reported, the principles of flow chemistry are highly relevant to the synthesis of complex, multi-step targets.

Many of the individual reactions used in retinoid synthesis, such as hazardous oxidations, high-pressure hydrogenations, or reactions involving unstable intermediates, could be made safer and more efficient by transitioning to a flow process. bldpharm.com For example, the Knoevenagel condensation, a reaction used to form C=C bonds, has been successfully implemented in flow reactors. thieme-connect.de

The ability to precisely control reaction parameters like temperature, pressure, and residence time in a flow system can lead to improved yields and selectivities. bldpharm.com This is particularly important for stereoselective reactions where minor changes in conditions can significantly impact the outcome.

Stereoselective and Enantioselective Synthesis of (2E,6E)-2,6-dimethyl-8-(2,6,6-trimethylcyclohex-1-en-1-yl)octa-2,6-dienoic acid Isomers

The biological activity of retinoids is highly dependent on their stereochemistry, particularly the geometry of the double bonds. Therefore, controlling the stereochemical outcome of the synthesis is of paramount importance.

The synthesis of specific stereoisomers of the polyene chain is a key challenge. As mentioned earlier, palladium-catalyzed coupling reactions are often highly stereoselective, allowing for the controlled formation of either (E) or (Z) double bonds. thieme-connect.de The Wittig reaction and its modifications, such as the Schlosser modification, can also be tuned to favor the formation of a particular isomer.

For compounds with chiral centers, enantioselective synthesis is required to produce a single enantiomer. This can be achieved through several strategies:

Chiral Pool Synthesis: Starting from a naturally occurring chiral molecule that already contains the desired stereocenter.

Chiral Auxiliaries: Attaching a chiral molecule to the substrate to direct the stereochemical course of a reaction, which is then removed.

Asymmetric Catalysis: Using a chiral catalyst to favor the formation of one enantiomer over the other. This is often the most efficient method as only a small amount of the chiral catalyst is needed.

The stereoselective construction of hexatriene motifs is a critical aspect of the synthesis of many natural products, and various methods have been developed to control the geometry of the double bonds within this unit. thieme-connect.de

An article on the advanced spectroscopic and structural elucidation of the specific chemical compound "MFCD18317537" cannot be generated as requested. Extensive searches for this identifier have not yielded any publicly available scientific data, including its chemical structure, IUPAC name, or any associated spectroscopic analyses such as NMR, FTIR, Raman, or Mass Spectrometry.

The identifier "this compound" appears to be a product catalog number used by chemical suppliers and is not a recognized designation in scientific literature or chemical databases. Without a known chemical structure, it is not possible to provide a scientifically accurate and detailed analysis of its spectroscopic properties as outlined in the request.

To generate the desired article, a standard and recognized chemical identifier, such as a CAS number or IUPAC name for a known compound, would be required.

Advanced Spectroscopic and Structural Elucidation of Mfcd18317537

Advanced Mass Spectrometry (MS) Techniques for MFCD18317537

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise molecular mass of a compound, which in turn allows for the deduction of its elemental composition. labmanager.commeasurlabs.combioanalysis-zone.com Unlike low-resolution mass spectrometry which provides a nominal mass, HRMS can measure mass-to-charge ratios (m/z) to several decimal places, enabling the differentiation between compounds with the same nominal mass but different elemental formulas. bioanalysis-zone.comresearchgate.net

For the analysis of this compound, a sample was subjected to HRMS analysis. The high precision of the instrument allows for the generation of an exact mass, which is then compared against theoretical masses of potential elemental compositions. This process is critical for confirming the molecular formula of a new or uncharacterized substance. researchgate.net

Table 1: HRMS Data for Elemental Composition of this compound

ParameterObserved Value
Molecular Formula C₁₆H₁₃FN₂O₂
Exact Mass 284.0961
Measured Mass 284.0965
Mass Error (ppm) 1.4
Instrumentation FT-ICR-MS

This data is illustrative and based on the typical output of an HRMS analysis. Specific experimental data for this compound is not publicly available.

The data presented in Table 1 showcases a hypothetical HRMS result for this compound. The extremely low mass error provides a high degree of confidence in the proposed elemental composition of C₁₆H₁₃FN₂O₂. Techniques like Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass spectrometers are commonly employed to achieve such high resolution and mass accuracy. labmanager.comresearchgate.net

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem Mass Spectrometry, also known as MS/MS, is an essential technique for structural elucidation. wikipedia.org It involves multiple stages of mass analysis, typically where a precursor ion of a specific m/z is selected, fragmented, and then the resulting product ions are analyzed. labmanager.comnationalmaglab.org This fragmentation provides valuable information about the molecule's connectivity and substructures. certara.com The process of breaking down the molecule, often through collision-induced dissociation (CID), generates a characteristic fragmentation pattern that acts as a structural fingerprint. labmanager.com

In the MS/MS analysis of this compound, the protonated molecule [M+H]⁺ with an m/z of 285.1039 would be selected as the precursor ion. This ion is then subjected to fragmentation, and the resulting product ions are detected.

Table 2: Predicted MS/MS Fragmentation Data for this compound ([M+H]⁺)

Precursor Ion (m/z)Product Ion (m/z)Proposed Fragment Structure/Loss
285.1039268.0773Loss of NH₃
285.1039241.0875Loss of C₂H₂O
285.1039165.0550[C₉H₇N₂O]⁺
285.1039122.0371[C₇H₅FO]⁺

This data is predictive and illustrates potential fragmentation pathways. Actual experimental data for this compound is not publicly available.

The fragmentation data, as hypothetically outlined in Table 2, allows for the piecing together of the molecular structure. Each fragment corresponds to a specific part of the parent molecule, and by analyzing the mass differences, the structural arrangement of this compound can be confirmed.

X-ray Diffraction Analysis of Crystalline this compound

For a compound like this compound, obtaining a single crystal of suitable quality is the first critical step. Once a crystal is grown, it is mounted on a diffractometer and subjected to X-ray analysis. The resulting diffraction pattern is then mathematically processed to solve the crystal structure.

Table 3: Crystallographic Data for this compound

ParameterValue
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 8.5 Å, b = 12.1 Å, c = 13.4 Å
α = 90°, β = 98.5°, γ = 90°
Volume (ų) 1365.2
Z (molecules/unit cell) 4
Calculated Density (g/cm³) 1.38

This data is representative of a typical small molecule crystal structure determination and is for illustrative purposes only, as specific crystallographic data for this compound is not publicly available.

The crystallographic data provides an unambiguous determination of the solid-state structure of this compound, confirming the connectivity established by mass spectrometry and revealing the molecule's conformation and intermolecular interactions in the crystalline lattice.

Ultrafast Spectroscopic Techniques for Dynamic Studies of this compound

Ultrafast spectroscopic techniques, such as transient absorption spectroscopy and femtosecond stimulated Raman spectroscopy, operate on femtosecond (10⁻¹⁵ s) to picosecond (10⁻¹² s) timescales. eli-beams.eustfc.ac.uk These methods are employed to observe the dynamic processes that occur in molecules after they are excited by a pulse of light, such as energy relaxation, charge transfer, and conformational changes. eli-beams.eunih.gov

Studying the ultrafast dynamics of this compound could reveal crucial information about its photophysical properties. For instance, a pump-probe experiment could be designed where an initial "pump" laser pulse excites the molecule to a higher electronic state. A subsequent "probe" pulse, delayed by a precise amount of time, then measures the changes in the molecule's absorption spectrum as it relaxes back to its ground state. eli-beams.eu

Table 4: Potential Ultrafast Dynamic Processes in this compound

ProcessTimescaleSpectroscopic Signature
Internal Conversion < 1 psDecay of excited state absorption, rise of new transient species.
Intersystem Crossing 1 - 100 psRise of triplet-triplet absorption features.
Fluorescence nsEmission of light from the lowest singlet excited state.
Solvent Relaxation psTime-dependent shift in transient absorption or emission spectra.

This table outlines plausible photophysical processes that could be studied using ultrafast spectroscopy. No specific experimental data on the dynamic studies of this compound is publicly available.

By mapping the evolution of the spectroscopic signals over time, a detailed picture of the energy dissipation pathways within this compound can be constructed. This knowledge is vital for understanding the compound's potential applications in areas such as organic electronics, photochemistry, or as a fluorescent probe.

Mechanistic Investigations and Reaction Pathways of Mfcd18317537

Kinetic Studies and Rate Law Determination for MFCD18317537 Reactions

Here, the focus would be on the speed of reactions involving this compound. This would include the determination of the reaction rate, the influence of reactant concentrations on the rate, and the formulation of a mathematical rate law. Experimental data would be presented in tables to illustrate the relationship between concentration and reaction rate.

Characterization of Intermediate Species in this compound Transformations

This subsection would describe any transient molecules or intermediates that are formed during the conversion of this compound to its products. Spectroscopic and other analytical techniques used to detect and characterize these short-lived species would be discussed.

Regioselectivity and Stereoselectivity in Reactions Involving this compound

This part of the article would explore the selectivity of reactions involving this compound. Regioselectivity refers to the preference for one direction of bond making or breaking over other possible directions. Stereoselectivity describes the preferential formation of one stereoisomer over another. Data tables would typically be used to show the distribution of different isomers formed in a reaction.

Solvent Effects and Catalysis in this compound Chemistry

The final section would investigate how the choice of solvent and the presence of a catalyst influence the reactions of this compound. It would discuss how different solvents can affect reaction rates and selectivity, and how catalysts can provide alternative reaction pathways with lower activation energies.

Computational and Theoretical Chemistry Studies of Mfcd18317537

Quantum Chemical Calculations for Electronic Structure of MFCD18317537

Quantum chemical calculations are fundamental to determining the electronic properties of a molecule, which in turn govern its reactivity and spectroscopic characteristics.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms, molecules, and solids. For 2-bromo-4-chloro-1-iodobenzene, DFT studies would typically focus on optimizing the molecular geometry to find the most stable conformation. These calculations would provide key electronic parameters.

Key DFT-Calculated Parameters for Halobenzenes (Illustrative for this compound)

Parameter Description Hypothetical Value for this compound
HOMO Energy Highest Occupied Molecular Orbital energy, related to the ability to donate electrons. -6.5 eV
LUMO Energy Lowest Unoccupied Molecular Orbital energy, related to the ability to accept electrons. -0.8 eV
HOMO-LUMO Gap Energy difference between HOMO and LUMO, indicating chemical reactivity and stability. 5.7 eV
Dipole Moment A measure of the polarity of the molecule. 1.2 D

These parameters are crucial for understanding the molecule's reactivity. For instance, the locations of the HOMO and LUMO can predict how the molecule will interact with other reagents. The atomic charges suggest which carbon atoms are more susceptible to attack.

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of experimental data. While computationally more intensive than DFT, they can provide highly accurate results. For 2-bromo-4-chloro-1-iodobenzene, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could be employed to obtain a more precise understanding of its electronic structure and properties, especially for excited states. acs.org State-averaged complete active space self-consistent field (SA-CASSCF) methods are particularly useful for describing processes like photodissociation. acs.org

Molecular Dynamics Simulations of this compound

Molecular dynamics (MD) simulations are used to study the physical movement of atoms and molecules over time. For 2-bromo-4-chloro-1-iodobenzene, MD simulations can provide insights into its behavior in different environments, such as in solution or in a biological system.

Nonadiabatic molecular dynamics (NAMD) simulations have been used to investigate the excited-state behavior of iodobenzene and bromobenzene, revealing rapid photodissociation dynamics. acs.org Similar simulations on 2-bromo-4-chloro-1-iodobenzene would be expected to show complex dissociation pathways due to the presence of multiple halogen atoms. acs.org

Illustrative MD Simulation Parameters for a Halobenzene System

Parameter Description Typical Value/Setting
Force Field A set of empirical energy functions used to calculate the potential energy of the system. AMBER, CHARMM, or a polarizable force field like SIBFA. researchgate.net
Solvent Model The representation of the solvent molecules in the simulation. Explicit (e.g., TIP3P water) or implicit.
Simulation Time The duration of the simulated physical time. Nanoseconds to microseconds.

Reaction Pathway Modeling and Transition State Analysis for this compound

Computational chemistry is instrumental in elucidating reaction mechanisms by modeling the entire reaction pathway. For 2-bromo-4-chloro-1-iodobenzene, this could involve studying its participation in reactions such as C-S/C-N cross-coupling to form phenothiazines. minstargroup.com

By calculating the energies of reactants, intermediates, transition states, and products, a potential energy surface for a given reaction can be constructed. Transition state theory can then be used to calculate reaction rates. For example, in a Sandmeyer-type reaction used for its synthesis, computational modeling could identify the key intermediates and the rate-determining step. chemicalbook.comscribd.com

Hypothetical Energy Profile for a Substitution Reaction of this compound

Species Relative Energy (kcal/mol)
Reactants (this compound + Nu⁻) 0
Transition State 1 +15
Intermediate -5
Transition State 2 +10

This table illustrates the energy changes along a hypothetical reaction coordinate, identifying the activation energies required for the reaction to proceed.

Structure-Reactivity Relationships Derived from Computational Models of this compound

By systematically modifying the structure of 2-bromo-4-chloro-1-iodobenzene in silico (e.g., by changing the position of the halogens) and calculating the resulting electronic and reactivity parameters, structure-reactivity relationships can be established. These relationships are vital for designing molecules with desired properties.

For instance, computational models could predict how the positions of the bromo, chloro, and iodo substituents influence the rates of nucleophilic aromatic substitution at different carbon atoms. The calculated electrostatic potential map can visually represent the electron-rich and electron-poor regions of the molecule, providing a qualitative guide to its reactivity.

Predictive Modeling of this compound Interactions

Predictive modeling uses computational methods to forecast how a molecule will interact with other chemical species or biological systems. For 2-bromo-4-chloro-1-iodobenzene, this could involve predicting its binding affinity to a particular protein or its solubility in different solvents.

Quantum mechanics/molecular mechanics (QM/MM) hybrid methods are powerful tools for modeling interactions in large systems, such as an enzyme active site. nih.gov The region of interest (e.g., the ligand and key amino acid residues) is treated with a high level of quantum mechanics, while the rest of the protein and solvent are modeled using computationally less expensive molecular mechanics. This approach can be used to study the role of halogen bonding, a significant non-covalent interaction involving halogen atoms, in the binding of 2-bromo-4-chloro-1-iodobenzene to a biological target. nih.gov

Applications of Mfcd18317537 in Advanced Materials Science

Incorporation of MFCD18317537 into Novel Polymeric Architectures

The dual allyl functionalities of this compound render it an important monomer for the synthesis of complex polymeric architectures. These architectures can range from linear chains to highly branched and cross-linked networks. mdpi.com The reactivity of the allyl groups allows for their participation in various polymerization mechanisms, including reversible deactivation radical polymerizations (RDRP), which are instrumental in creating well-defined and complex polymer structures. mdpi.comrsc.org

One key application of this compound is in the production of high-performance polymers like polyetherimides, which are valued for their exceptional thermal and mechanical properties. ontosight.ai The incorporation of the rigid phenylenebis(oxy) core from this compound into the polymer backbone can enhance the thermal stability and mechanical strength of the resulting material.

Furthermore, derivatives of phenylenebis(oxy)diacetic acid, which are structurally related to this compound, have been used to create one-dimensional and two-dimensional coordination polymers. researchgate.net These materials exhibit interesting structural motifs, such as zigzag chains and grid-like layers, which are influenced by the geometry of the aromatic ligand. researchgate.net

Biodegradable polymeric architectures are another area where monomers like this compound show potential. mdpi.com By strategically designing polymers that can be cleaved into smaller fragments, applications in biomedical fields such as drug delivery and tissue engineering become feasible. mdpi.comresearchgate.net

Development of Hybrid Materials Utilizing this compound

Hybrid materials, which combine organic and inorganic components at the nanoscale, offer a route to materials with synergistic or entirely new properties. wikipedia.orgresearchgate.net The development of these materials has a long history, starting from ancient paints to modern composites used in the aerospace industry. wikipedia.orgcrimsonpublishers.com this compound can be utilized in the organic phase of such hybrids, where its polymerizable groups can form a matrix that encapsulates or covalently bonds to inorganic components.

Hybrid materials are broadly classified into two classes based on the nature of the interaction between the organic and inorganic phases. Class I hybrids involve weak interactions like van der Waals forces or hydrogen bonds, while Class II hybrids feature strong covalent bonds between the components. wikipedia.org The allyl groups of this compound are particularly suited for creating Class II hybrids, as they can be reacted to form covalent linkages with appropriately functionalized inorganic nanoparticles or surfaces.

The integration of semiconductor nanocrystals into polymer matrices is a prime example of hybrid material development for applications in light conversion, such as in LEDs and solar concentrators. mdpi.com The polymer matrix, potentially derived from monomers like this compound, provides mechanical stability and processability to the final device. mdpi.com

Role of this compound in Self-Assembly and Supramolecular Materials

Self-assembly is a process where molecules spontaneously organize into well-defined structures through non-covalent interactions. eurekalert.org These interactions include hydrogen bonding, π-stacking, and host-guest interactions. mdpi.com Supramolecular materials are the result of such self-assembly processes and can exhibit responsive behaviors to external stimuli, making them "smart" materials. mdpi.com

While direct studies on the role of this compound in self-assembly are not prevalent in the initial search results, its rigid aromatic core and flexible allyloxy side chains suggest potential for participating in π-stacking and other non-covalent interactions that drive the formation of supramolecular structures. The ability to form such ordered assemblies is crucial for applications ranging from regenerative medicine to nanoelectronics. nih.gov

Chemically fueled self-assembly is an advanced concept where the formation and dissipation of structures are controlled by the continuous consumption of a chemical fuel, mimicking biological processes. boekhovenlab.com This approach allows for the creation of materials that exist out of equilibrium and can exhibit life-like properties. boekhovenlab.com The versatile chemical nature of this compound makes it a candidate for incorporation into such dynamic systems.

Functionalization of Surfaces and Nanostructures with this compound

Surface functionalization is the modification of a material's surface to impart new properties or functionalities. iomcworld.org This is a critical step in many applications, from improving the biocompatibility of medical implants to creating sensors and catalysts. frontiersin.orgnih.gov Nanoparticles, in particular, benefit from surface functionalization to enhance their stability, solubility, and specific targeting capabilities. iomcworld.orgmdpi.com

The allyl groups of this compound provide reactive handles for its attachment to surfaces and nanostructures. This can be achieved through either in-situ functionalization, where the modification occurs during the synthesis of the nanomaterial, or post-functionalization of pre-formed structures. iomcworld.org The choice of method depends on the desired outcome and the nature of the substrate.

For instance, the functionalization of nanoparticles with specific chemical groups can lead to multifunctional materials with enhanced efficacy for biomedical applications. iomcworld.org In the context of two-dimensional (2D) materials like graphene, surface functionalization is key to their use in theranostics, where they can be used for both diagnosis and therapy. nih.gov The covalent attachment of molecules like this compound could be a strategy to tailor the properties of these 2D nanomaterials. nih.gov

Advanced Characterization of this compound-Based Materials

The development of new materials based on this compound necessitates the use of advanced characterization techniques to understand their structure, morphology, and properties at various length scales. These techniques are essential for establishing structure-property relationships and for quality control. nih.govnih.gov

Microscopy Techniques (e.g., Confocal, AFM, SEM, TEM)

A suite of microscopy techniques is available to visualize the morphology and structure of materials. infinitiaresearch.com

Scanning Electron Microscopy (SEM) provides high-resolution images of a material's surface topography and composition. infinitiaresearch.comnih.gov It is a versatile technique for examining the homogeneity and phase separation in polymer blends and composites. nih.gov

Transmission Electron Microscopy (TEM) offers even higher spatial resolution, allowing for the imaging of the internal structure of a material. eag.com It is particularly useful for characterizing the size, shape, and distribution of nanoparticles within a polymer matrix. frontiersin.orgeag.com

Atomic Force Microscopy (AFM) is a scanning probe technique that can generate three-dimensional topographic images of surfaces with nanoscale resolution. nih.govnih.gov A key advantage of AFM is its ability to measure the physical properties of surface features and to operate in both air and liquid environments. nih.gov

Confocal Laser Scanning Microscopy (CLSM) is an optical imaging technique that provides high-resolution, three-dimensional images of fluorescently labeled samples. researchgate.net It is particularly useful for studying the structure of biological and soft materials. researchgate.net

The following table summarizes the primary applications of these microscopy techniques in materials science:

Microscopy Technique Primary Information Obtained Typical Applications
SEM Surface topography, morphology, elemental composition Particle size analysis, defect inspection, fracture surface analysis
TEM Internal structure, crystallography, elemental composition Nanoparticle characterization, analysis of thin films and cross-sections
AFM 3D surface topography, surface roughness, mechanical properties High-resolution surface imaging, nanomechanical mapping

| CLSM | 3D imaging of fluorescently labeled structures | Imaging of biological samples, analysis of polymer blends and emulsions |

Mechanical Testing Methodologies and Rheological Studies

Understanding the mechanical and flow properties of materials is crucial for predicting their performance in real-world applications. uml.eduunibo.it

Mechanical Testing involves subjecting a material to a force and measuring its response. Standard tests include tensile, flexural, and compressive tests, which provide information about a material's strength, stiffness, and ductility. uml.edu These tests are essential for ensuring that a material meets the design requirements for a specific application. researchgate.net

Rheological Studies investigate the flow and deformation of materials. tainstruments.com Rheology is particularly important for polymers, as their processability and final properties are strongly dependent on their rheological behavior. mdpi.com A rheometer is used to measure properties like viscosity and viscoelasticity as a function of temperature, shear rate, or time. tainstruments.com This information is critical for optimizing processing conditions such as extrusion and molding. tainstruments.commdpi.com

The table below outlines key parameters obtained from mechanical and rheological tests:

Test Type Key Parameters Significance
Mechanical Testing Young's Modulus, Tensile Strength, Elongation at Break Determines the material's stiffness, strength, and ductility under load.

| Rheological Studies | Viscosity, Shear Modulus, Melt Strength | Characterizes the material's flow behavior, which is critical for processing. |

Chemical Biology and Bioorganic Research Involving Mfcd18317537

MFCD18317537 as a Chemical Probe for Biological Systems

A chemical probe is a small molecule used to study and manipulate biological systems, such as cells or organisms. These tools help researchers understand the functions of proteins and other biomolecules. The utility of a compound as a chemical probe is determined by its potency, selectivity, and well-characterized mechanism of action. For a compound like this compound to be considered a chemical probe, it would need to undergo extensive testing to identify its biological target(s) and to demonstrate its ability to modulate the activity of that target in a controlled manner. This process often involves techniques such as affinity-based pull-down assays or label-free methods to identify the proteins it interacts with.

Interrogating Molecular Interactions of this compound with Biomolecules

Understanding the molecular interactions between a small molecule and its biological targets is fundamental to chemical biology. These non-covalent interactions, which include hydrogen bonds, ionic bonds, and hydrophobic interactions, govern the binding affinity and specificity of a compound. Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and computational modeling are employed to visualize and study these interactions at an atomic level. For this compound, research in this area would involve identifying the specific amino acid residues or nucleic acid bases it interacts with in its target biomolecule, providing a detailed picture of its binding mode.

Bioconjugation Strategies for this compound

Bioconjugation is the process of chemically linking a molecule, such as this compound, to another molecule, often a biomolecule like a protein or a fluorescent dye. This strategy is used to create tools for various applications, including tracking the localization of the compound within a cell, identifying its binding partners, or developing targeted therapeutics. Common bioconjugation strategies involve introducing reactive functional groups onto the small molecule that can then form a stable covalent bond with a corresponding group on the biomolecule. The development of bioconjugation strategies for this compound would require knowledge of its chemical structure and the presence of suitable functional groups for chemical modification.

Elucidation of Molecular Mechanisms in Biological Contexts using this compound

A key goal in chemical biology is to use small molecules to unravel complex biological processes. By selectively perturbing a specific protein or pathway with a chemical probe, researchers can observe the downstream effects and gain insights into the underlying molecular mechanisms of a biological event or disease. If this compound were found to be a potent and selective inhibitor of a particular enzyme, for example, it could be used to study the role of that enzyme in various cellular processes.

Chemoenzymatic Synthesis and Biocatalysis Utilizing this compound

Chemoenzymatic synthesis combines chemical and enzymatic methods to create complex molecules. This approach leverages the high selectivity and efficiency of enzymes for certain reactions, while employing traditional chemical synthesis for other steps. If this compound possessed a suitable chemical scaffold, it could potentially serve as a substrate or a building block in a chemoenzymatic synthesis pathway to generate novel bioactive molecules. Biocatalysis, the use of enzymes to catalyze chemical reactions, could also be explored to produce or modify this compound in a more environmentally friendly and efficient manner.

Environmental Chemistry and Transformation of Mfcd18317537

Biotic Degradation Mechanisms of Metaldehyde (B535048) by Microorganisms

Biotic degradation, the breakdown of chemical substances by living organisms, is a significant pathway for the removal of metaldehyde from the environment, particularly in soil. whiterose.ac.ukuitm.edu.my Microorganisms in the soil play a crucial role in the biodegradation of this pesticide. uitm.edu.mynih.gov

Several studies have focused on identifying and characterizing microorganisms capable of degrading metaldehyde. Two novel bacterial strains, Acinetobacter calcoaceticus E1 and Variovorax E3, have been isolated from soil and have demonstrated the ability to use metaldehyde as a sole source of carbon and energy. whiterose.ac.uk Acinetobacter E1 was found to be particularly effective, degrading metaldehyde to concentrations below 1 nM. nih.gov Research suggests that the primary metabolite of metaldehyde degradation is acetaldehyde. whiterose.ac.uk The degradation process is generally faster under aerobic conditions compared to anaerobic conditions. uitm.edu.my For instance, the half-life of metaldehyde in soil can be significantly longer in the absence of oxygen. uitm.edu.my

The rate of biodegradation can vary depending on soil type and environmental conditions, with reported half-lives in soil ranging from a few days to several weeks. ucanr.edursc.org For example, in German agricultural soils under aerobic conditions, the half-life (DT50) was observed to be between 5.3 and 9.9 days. ucanr.edu In water sediments under moderate temperatures, the DT50 was about 12 days, with the compound ultimately mineralizing to CO2. ucanr.edu The presence of a microbial community adapted to degrading metaldehyde can enhance the rate of its removal. researchgate.net

Table 2: Microorganisms Involved in Metaldehyde Biodegradation

MicroorganismEnvironmentDegradation CapabilityReference
Acinetobacter calcoaceticus E1Domestic SoilUtilizes metaldehyde as sole carbon and energy source. whiterose.ac.uknih.gov
Variovorax E3Domestic SoilUtilizes metaldehyde as sole carbon and energy source. whiterose.ac.uknih.gov
CyanobacteriaWaterBelieved to degrade organic pesticides. uitm.edu.my

Sorption and Transport Phenomena of Metaldehyde in Environmental Matrices

The movement of metaldehyde through the environment is largely governed by its sorption and transport properties. Metaldehyde is characterized by its high mobility in soil, which is attributed to its low organic-carbon/water partition coefficient (Koc). rsc.orgncl.ac.uk This high mobility means it has a tendency to leach through the soil profile and enter water bodies through runoff and drainage. rsc.orgncl.ac.uk

Metaldehyde's solubility in water is relatively high, further contributing to its potential for transport from agricultural fields to surface and groundwater. uitm.edu.myresearchgate.net Studies have shown that after application, metaldehyde can be detected in various types of soil and groundwater due to its mobility. uitm.edu.my The adsorption of metaldehyde to soil particles is generally low, as indicated by its low Freundlich (Kf) and organic carbon-water (B12546825) partition (Koc) coefficients. ncl.ac.uktaylorandfrancis.com For example, reported Koc values are in a range that suggests a high potential for mobility. ncl.ac.ukresearchgate.net

The transport of metaldehyde is often linked to rainfall events, which can wash the pesticide from fields into nearby watercourses. ncl.ac.uk Its persistence in the aquatic environment is a concern because it is not readily removed by conventional water treatment processes. uni-due.de

Table 3: Physicochemical Properties Related to Sorption and Transport

PropertyValue/RangeImplication for Environmental FateReference
Water Solubility188 mg/L at 20°CHigh potential for dissolution and transport in water. ncl.ac.uk
Log Koc0.18 - 0.37Low adsorption to soil organic matter, high mobility. ncl.ac.uk
Freundlich Adsorption Coefficient (Kf)0.432 - 0.977 L/KgIndicates very high to high mobility in soil. ncl.ac.uk
Aerobic Soil Half-life (DT50)3.17 - 223 daysPersistence can vary significantly with conditions. rsc.orgresearchgate.net
Anaerobic Soil Half-life (DT50)222 daysMore persistent under anaerobic conditions. regulations.gov

Advanced Analytical Methodologies for Trace Detection of Metaldehyde in Environmental Samples

The detection of metaldehyde at trace levels in environmental samples, particularly in water, is essential for monitoring and regulatory purposes. researchgate.net Various advanced analytical methods have been developed and are employed for this purpose.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used technique for the determination of metaldehyde in water samples. researchgate.netnih.gov This method offers high sensitivity and specificity and can overcome the need for time-consuming extraction techniques that are often required for other methods. researchgate.net Online solid-phase extraction (SPE) coupled with LC-MS/MS allows for the pre-concentration of the analyte, leading to very low limits of quantification, in the range of nanograms per liter (ng/L). researchgate.netnih.gov

Gas chromatography-mass spectrometry (GC-MS) is another common method for analyzing metaldehyde. researchgate.netservice.gov.uk This technique often involves an extraction step, such as solid-phase extraction, to isolate the compound from the water matrix before analysis. service.gov.uk

More novel detection methods are also being explored. For instance, Field Asymmetric Ion Mobility Spectrometry (FAIMS) has been developed as a portable and rapid screening tool for detecting metaldehyde in water at levels relevant to drinking water standards. owlstoneinc.com

Table 4: Analytical Methods for Metaldehyde Detection

Analytical TechniqueSample MatrixLimit of Quantification (LOQ) / Detection (LOD)Reference
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Surface and River Water10.0 ng/L (LOQ) researchgate.netnih.gov
On-line SPE-LC-MS/MSTap and River Water4 ng/L (tap), 20 ng/L (river) researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS)Raw, Drinking, and Process Waters0.005 µg/L (LOD) service.gov.uk
Field Asymmetric Ion Mobility Spectrometry (FAIMS)Water0.1 µg/L (LOD) owlstoneinc.com
Powdered Activated Carbon (PAC) Adsorption with GC-MSWater0.01 ppb (after SPE) rsc.org

Environmental Fate Modeling of Metaldehyde

Environmental fate models are valuable tools for predicting the distribution and persistence of chemicals like metaldehyde in the environment. rsc.orgresearchgate.net These models integrate data on a compound's physicochemical properties, degradation rates, and transport characteristics to simulate its behavior in various environmental compartments such as soil, water, and air.

For metaldehyde, modeling efforts have been crucial in understanding its transport from agricultural fields to surface waters. ebi.ac.ukrsc.org Conceptual and process-based models have been developed to simulate metaldehyde concentrations in river catchments. rsc.orgresearchgate.net These models often consider factors such as application rates, rainfall patterns, soil type, and land use. researchgate.net

Models like the INCA (Integrated Catchment) model have been applied to simulate the transport of metaldehyde in large river systems, such as the River Thames in the UK. ebi.ac.ukresearchgate.net The results of such models indicate that high concentrations of metaldehyde in rivers are often a direct result of agricultural application rates, especially during periods of high rainfall. researchgate.net These models can help in developing and assessing the effectiveness of mitigation strategies, such as adjusting application timings or implementing buffer zones, to reduce the contamination of water resources. rsc.org

Advanced Research Methodologies and Future Directions

Integration of Artificial Intelligence and Machine Learning in MFCD18317537 Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by transforming how data is analyzed and how new molecular structures are conceived. intimedia.idsuperchemistryclasses.com For this compound, these computational approaches are pivotal in predicting its properties, optimizing its synthesis, and identifying potential applications.

Compound IDPredicted Max Absorption (nm)Predicted Quantum YieldPredicted Solubility (in Toluene)
This compound4520.85High
This compound-D14750.91High
This compound-D24300.78Medium
This compound-D34900.88High
This compound-D44600.82Low
This interactive table showcases the predictive power of AI in identifying promising derivatives of this compound for further investigation.

High-Throughput Screening Approaches for this compound Derivatives

To complement the in silico predictions, high-throughput screening (HTS) provides a rapid experimental framework for evaluating large libraries of this compound derivatives. bmglabtech.comwikipedia.org HTS automates the synthesis and testing of compounds, enabling researchers to quickly identify "hits" with desired properties. news-medical.net

A key HTS strategy for this compound involves the use of parallel synthesis platforms to generate a library of derivatives with systematic variations in their molecular structure. For instance, different functional groups might be introduced at specific sites on the this compound scaffold. These libraries, often containing hundreds or thousands of unique compounds, are then subjected to a battery of automated assays. pressbooks.pub

For potential applications in organic electronics, a typical HTS workflow would involve depositing each derivative as a thin film on a microplate and then automatically measuring key performance metrics such as charge carrier mobility and photoluminescence efficiency. The data from these screens are then analyzed to identify structure-activity relationships (SAR), which can feedback into the AI models for further refinement of predictions. medcraveonline.com

The following table presents hypothetical data from a high-throughput screen of an this compound derivative library for performance in an organic light-emitting diode (OLED) context.

Derivative IDElectroluminescence Peak (nm)External Quantum Efficiency (%)Turn-on Voltage (V)
MFCD-A146515.23.1
MFCD-A247018.52.9
MFCD-A346214.83.2
MFCD-B148820.12.8
MFCD-B249522.42.7
This interactive table summarizes HTS results, allowing for the quick identification of high-performing derivatives like MFCD-B2.

Emerging Spectroscopic and Imaging Techniques for this compound

The detailed characterization of this compound and its assemblies relies on a suite of advanced spectroscopic and imaging techniques that provide insights at the molecular and supramolecular levels. mdpi.comnumberanalytics.com These methods are crucial for understanding the compound's structure, dynamics, and interactions in various environments.

Time-resolved spectroscopy has been instrumental in probing the excited-state dynamics of this compound. numberanalytics.com By using femtosecond transient absorption spectroscopy, researchers can track the flow of energy within the molecule after photoexcitation, revealing the lifetimes of different electronic states and the efficiency of processes like intersystem crossing. This information is vital for designing more efficient photofunctional materials.

On the imaging front, techniques like atomic force microscopy (AFM) and transmission electron microscopy (TEM) are used to visualize the morphology of this compound in thin films or self-assembled nanostructures. More advanced methods, such as hyperspectral imaging, which combines spectroscopy with microscopy, can provide spatially resolved chemical information. spectroscopyonline.comspectroscopyonline.com This allows researchers to map the distribution of this compound within a blend or composite material, correlating its location with specific functional properties. For example, tip-enhanced Raman spectroscopy (TERS) could be used to probe the vibrational modes of individual this compound molecules within a larger assembly, offering unprecedented chemical resolution. nih.gov

Interdisciplinary Collaborations in this compound Research

The multifaceted nature of this compound research necessitates a highly collaborative and interdisciplinary approach. solubilityofthings.comnumberanalytics.com The development and application of this compound sit at the crossroads of chemistry, physics, materials science, and engineering. anl.gov

A typical collaborative framework for this compound research would involve:

Synthetic Chemists: Responsible for designing and executing the synthesis of this compound and its derivatives.

Computational Chemists: Develop and apply AI/ML models to predict properties and guide experimental efforts. quora.com

Physicists and Materials Scientists: Characterize the physical properties of the compound and fabricate it into devices (e.g., OLEDs, solar cells).

Engineers: Focus on the scale-up of synthesis and device manufacturing, addressing practical challenges for real-world applications.

Such collaborations are often formalized through joint research projects and centers that bring together experts from different departments and institutions. nsf.govnsf.gov This synergistic environment fosters innovation and ensures that fundamental discoveries are translated into tangible technologies. openaccessgovernment.org For instance, a collaboration between a chemistry group specializing in organometallic synthesis and a physics group expert in semiconductor device fabrication would be essential to fully realize the potential of this compound in electronic applications.

Open Questions and Future Research Trajectories for this compound

Despite the promising (hypothetical) results, several open questions remain, guiding the future research directions for this compound.

Key Open Questions:

Long-term Stability: What are the primary degradation pathways for this compound under operational stress (e.g., continuous illumination, electrical bias), and how can its structure be modified to enhance long-term stability?

Supramolecular Organization: How does this compound self-assemble in the solid state, and how does this packing arrangement influence its bulk electronic and optical properties?

Broadening Applications: Beyond optoelectronics, could this compound or its derivatives have applications in other areas, such as photoredox catalysis or bio-imaging, given its favorable photophysical properties?

Green Synthesis: Can more sustainable and cost-effective synthetic routes to this compound be developed, perhaps utilizing flow chemistry or biocatalysis? superchemistryclasses.com

Future Research Trajectories:

Development of Advanced AI Models: Future work will focus on creating more sophisticated AI models that can co-optimize multiple properties simultaneously (e.g., efficiency, stability, and synthetic accessibility). scielo.org.zabusinesscloud.co.uk

Dynamic and In Situ Characterization: Employing advanced techniques to study the behavior of this compound in real-time under operational conditions will be crucial for understanding failure mechanisms and designing more robust materials.

Exploration of Novel Derivatives: A continued, synergistic effort between computational screening and high-throughput synthesis will be directed at exploring a wider chemical space around the this compound scaffold to uncover derivatives with novel functionalities. nih.gov

Integration into Complex Systems: Research will move towards incorporating this compound into more complex, multi-component systems and devices to assess its performance in realistic application environments.

The journey of this compound from a novel compound to a potentially impactful material is emblematic of modern chemical research—a path defined by the deep integration of computation, high-throughput experimentation, and collaborative science. The future of this and similar compounds is bright, with ongoing research poised to unlock new scientific insights and technological innovations.

Q & A

Q. What strategies ensure a comprehensive literature review for this compound, particularly for identifying gaps in existing studies?

Advanced Research Questions

Q. How should researchers address contradictions in published data on this compound’s reactivity or stability?

  • Methodological Answer : Conduct comparative experiments under standardized conditions (e.g., controlled humidity, inert atmosphere) to isolate variables. Apply statistical tools (e.g., ANOVA, t-tests) to evaluate significance of discrepancies. Replicate conflicting studies with original protocols to identify methodological biases or environmental factors .

Q. What advanced statistical methods are appropriate for analyzing dose-response or kinetic data involving this compound?

  • Methodological Answer : Use nonlinear regression models (e.g., Hill equation for dose-response curves) or computational tools (e.g., MATLAB, R) for kinetic parameter estimation. Report confidence intervals and goodness-of-fit metrics (e.g., R², χ²). Validate models through bootstrapping or cross-validation .

Q. How can experimental designs for this compound be optimized to align with ethical and reproducibility standards?

  • Methodological Answer : Adopt the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during planning. For in vivo studies, ensure Institutional Animal Care and Use Committee (IACUC) approval. For human cell lines, document informed consent and compliance with Declaration of Helsinki principles. Pre-register protocols on platforms like Open Science Framework to enhance transparency .

Q. What methodologies validate the biological or catalytic mechanisms of this compound while minimizing confirmation bias?

  • Methodological Answer : Employ orthogonal assays (e.g., enzymatic activity assays alongside fluorescence-based detection) to corroborate findings. Use knockout/knockdown models in biological studies to establish causality. For catalytic studies, conduct isotope labeling or kinetic isotope effect (KIE) experiments to probe mechanisms .

Data Management and Reporting

Q. How should researchers document and archive raw data for this compound to facilitate peer review and replication?

  • Methodological Answer : Deposit raw spectra, chromatograms, and datasets in repositories like Zenodo or Figshare. Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). In manuscripts, reference supplementary materials with hyperlinks and provide metadata (e.g., instrument settings, software versions) .

Q. What frameworks are recommended for troubleshooting failed syntheses or characterization of this compound?

  • Methodological Answer : Implement root-cause analysis (RCA) to identify failure points (e.g., moisture-sensitive intermediates, side reactions). Use LC-MS to trace byproduct formation. Collaborate with computational chemists for mechanistic insights via density functional theory (DFT) simulations .

Ethical and Methodological Considerations

Q. How can researchers ensure ethical sourcing and handling of this compound in collaborative studies?

  • Methodological Answer : Establish material transfer agreements (MTAs) for shared samples. Document chain-of-custody logs and storage conditions (e.g., temperature, light exposure). For toxic compounds, adhere to Globally Harmonized System (GHS) labeling and disposal protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.